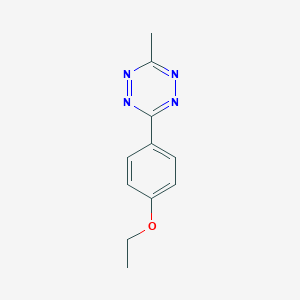
3-(4-Ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine, commonly known as EMPT, is a tetrazine derivative that has gained significant attention in the field of chemical synthesis and biological research. It is a highly reactive compound that exhibits unique properties, making it a promising candidate for various applications. In
Applications De Recherche Scientifique
EMPT has been extensively studied for its various scientific research applications. It has been shown to exhibit strong fluorescence, making it an excellent candidate for imaging applications. EMPT has also been used as a bioorthogonal reagent for the detection of biomolecules. Moreover, EMPT has been used as a cross-linking agent for the synthesis of hydrogels and polymers.
Mécanisme D'action
The mechanism of action of EMPT is not fully understood. However, it is believed that EMPT undergoes a photochemical reaction upon excitation, resulting in the formation of a highly reactive intermediate. This intermediate can undergo various reactions, including cycloaddition reactions with alkenes and alkynes.
Biochemical and Physiological Effects
EMPT has been shown to exhibit low cytotoxicity and is non-toxic to cells at low concentrations. However, at high concentrations, EMPT can induce apoptosis and cell death. EMPT has also been shown to exhibit antitumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
EMPT exhibits several advantages for lab experiments. It is a highly reactive compound that can undergo various reactions, making it a versatile reagent. Moreover, EMPT exhibits strong fluorescence, making it an excellent candidate for imaging applications. However, EMPT is highly sensitive to light and can undergo photochemical reactions, making it challenging to handle.
Orientations Futures
There are several future directions for the study of EMPT. One of the most promising applications of EMPT is in the field of bioorthogonal chemistry. EMPT can be used as a reagent for the detection of biomolecules, making it a valuable tool for studying biological processes. Moreover, EMPT can be used as a cross-linking agent for the synthesis of hydrogels and polymers, which can have various applications in the field of materials science. Further studies are needed to explore the full potential of EMPT in these applications.
Conclusion
In conclusion, EMPT is a highly reactive compound that exhibits unique properties, making it a promising candidate for various applications. The synthesis of EMPT is relatively simple, and it exhibits low cytotoxicity and is non-toxic to cells at low concentrations. EMPT has been extensively studied for its various scientific research applications, including imaging, bioorthogonal chemistry, and cross-linking. Further studies are needed to explore the full potential of EMPT in these applications.
Méthodes De Synthèse
The synthesis of EMPT involves the reaction of 4-ethoxyaniline with methylglyoxal dinitrate in the presence of sodium hydroxide. The reaction yields a crude product that is purified using column chromatography to obtain pure EMPT. The synthesis method is relatively simple and yields high purity EMPT in good yield.
Propriétés
Numéro CAS |
117978-04-8 |
|---|---|
Formule moléculaire |
C11H12N4O |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C11H12N4O/c1-3-16-10-6-4-9(5-7-10)11-14-12-8(2)13-15-11/h4-7H,3H2,1-2H3 |
Clé InChI |
LNJCSGZWRPOOCV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N=N2)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NN=C(N=N2)C |
Synonymes |
1,2,4,5-Tetrazine,3-(4-ethoxyphenyl)-6-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




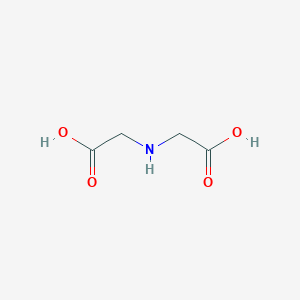


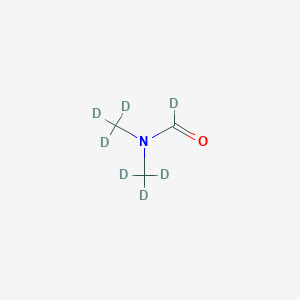

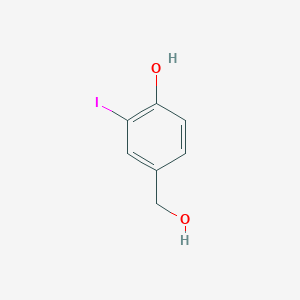
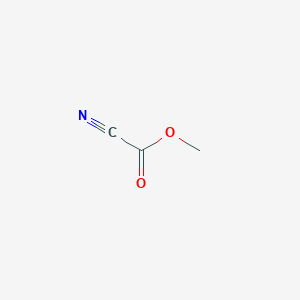
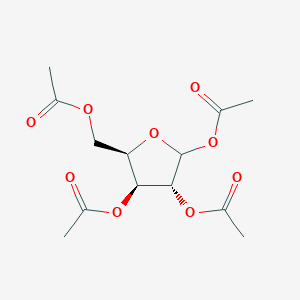
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)



